molecular formula C9H8N4O2 B13935770 2-hydroxyimino-N-(1H-indazol-6-yl)acetamide

2-hydroxyimino-N-(1H-indazol-6-yl)acetamide

Katalognummer: B13935770
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: QJNXMFYLQNNWGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxyimino-N-(1H-indazol-6-yl)acetamide is a chemical compound with the molecular formula C9H8N4O2 It is a derivative of indazole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

The synthesis of 2-hydroxyimino-N-(1H-indazol-6-yl)acetamide involves several steps. One common method includes the formation of the indazole ring through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation. The reaction typically employs oxygen as the terminal oxidant in a DMSO solvent under an O2 atmosphere . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of catalysts or solvents .

Analyse Chemischer Reaktionen

2-hydroxyimino-N-(1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-hydroxyimino-N-(1H-indazol-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Due to its structural similarity to other bioactive compounds, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-hydroxyimino-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-hydroxyimino-N-(1H-indazol-6-yl)acetamide can be compared with other similar compounds, such as:

    2-hydroxyimino-N-(1H-indazol-5-yl)acetamide: This compound has a similar structure but differs in the position of the indazole ring substitution.

    2-hydroxyimino-N-(1H-indazol-7-yl)acetamide: Another structural isomer with the substitution at a different position on the indazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H8N4O2

Molekulargewicht

204.19 g/mol

IUPAC-Name

2-hydroxyimino-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)

InChI-Schlüssel

QJNXMFYLQNNWGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1NC(=O)C=NO)NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.